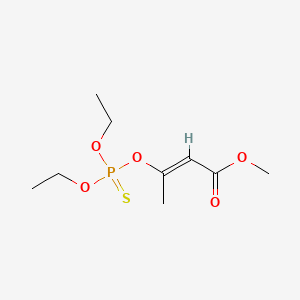
N-(5-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)glycine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)glycine is a compound belonging to the class of dihydropyrimidinones. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The structure of this compound includes a pyrimidine ring, which is a six-membered ring containing two nitrogen atoms at positions 1 and 3.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)glycine can be achieved through various methods. One efficient approach involves the Biginelli reaction, which is a multicomponent reaction that combines an aldehyde, a β-keto ester, and urea or thiourea in the presence of a catalyst. A green and cost-effective method uses Montmorillonite-KSF as a reusable and heterogeneous catalyst under solvent-free conditions .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of recyclable catalysts and solvent-free conditions also makes the process more environmentally friendly.
Analyse Des Réactions Chimiques
Types of Reactions
N-(5-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)glycine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the glycine moiety can be replaced with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under mild conditions to preserve the integrity of the pyrimidine ring.
Major Products
The major products formed from these reactions include various substituted pyrimidinones, which can have enhanced biological activities. For example, the oxidation of this compound can yield N-(5-Methyl-6-hydroxy-1,6-dihydropyrimidin-2-yl)glycine .
Applications De Recherche Scientifique
N-(5-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)glycine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential cytotoxic activity against various cancer cell lines.
Medicine: It is explored for its potential use in drug development, particularly for its anticancer properties.
Mécanisme D'action
The mechanism of action of N-(5-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)glycine involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, leading to the disruption of cellular processes. For example, it has been shown to inhibit the growth of cancer cells by interfering with their metabolic pathways . Molecular docking studies have provided insights into its binding mode and interactions with target proteins .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to N-(5-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)glycine include:
- N-(6-amino-3-methyl-5-nitroso-4-oxo-3,4-dihydropyrimidin-2-yl)glycine
- N-(4-fluorobenzyl)-5-hydroxy-1-methyl-2-(1-methyl-1-{[(5-methyl-1,3,4-oxadiazol-2-yl)carbonyl]amino}ethyl)-6-oxo-1,6-dihydro-4-pyrimidinecarboxamide
- 5-(6-oxo-1,6-dihydropyrimidin-2-yl)-1H-indole-3-carbonitriles
Uniqueness
What sets this compound apart from similar compounds is its specific substitution pattern, which imparts unique biological activities. Its glycine moiety allows for interactions with a broader range of biological targets, making it a versatile compound in medicinal chemistry.
Propriétés
Numéro CAS |
55684-46-3 |
|---|---|
Formule moléculaire |
C7H9N3O3 |
Poids moléculaire |
183.16 g/mol |
Nom IUPAC |
2-[(5-methyl-6-oxo-1H-pyrimidin-2-yl)amino]acetic acid |
InChI |
InChI=1S/C7H9N3O3/c1-4-2-8-7(10-6(4)13)9-3-5(11)12/h2H,3H2,1H3,(H,11,12)(H2,8,9,10,13) |
Clé InChI |
FLADHHOENGVJOL-UHFFFAOYSA-N |
SMILES canonique |
CC1=CN=C(NC1=O)NCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



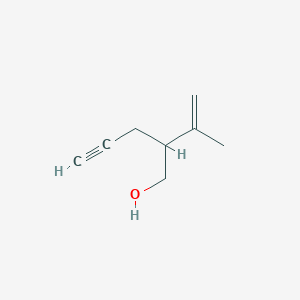


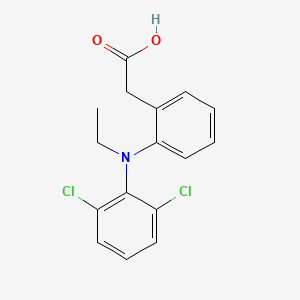



![3-({Bis[(2-ethylhexyl)oxy]methoxy}methyl)heptane](/img/structure/B14631566.png)
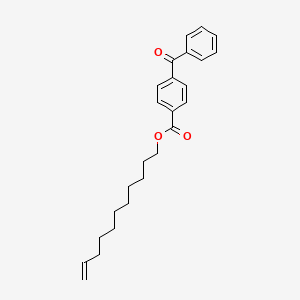
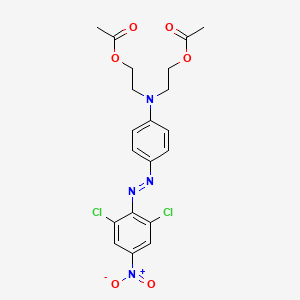
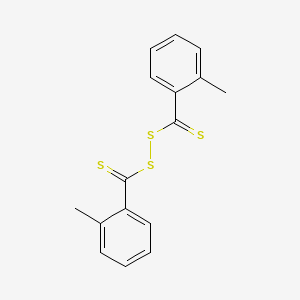
![Piperidine, 1-[[(4-bromophenyl)imino]phenylmethyl]-](/img/structure/B14631617.png)
